molecular formula C14H20N2O2 B1473206 1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2098121-32-3

1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B1473206
CAS No.: 2098121-32-3
M. Wt: 248.32 g/mol
InChI Key: AYVQHKWRDHVSJX-UHFFFAOYSA-N
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Description

1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-(4-aminophenoxy)azetidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)13(17)16-8-12(9-16)18-11-6-4-10(15)5-7-11/h4-7,12H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVQHKWRDHVSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological profile, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H22N2O
  • Molecular Weight : 286.369 g/mol
  • Density : 1.134 g/cm³
  • Melting Point : 116°C
  • Boiling Point : 472.9°C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of the aminophenoxy group suggests potential interactions with adrenergic and dopaminergic receptors, which are crucial in modulating neurological functions.

Anticonvulsant Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticonvulsant activity. For instance, studies on related compounds have shown effectiveness in models of seizures induced by electroshock and pentylenetetrazole. The ED50 values for these compounds range from 1.7 mg/kg to 42.98 mg/kg in various animal models, indicating a robust anticonvulsant effect .

Neuroprotective Effects

The neuroprotective potential of this compound is suggested by its ability to enhance the duration of sleep induced by barbiturates in animal models. This effect may be linked to its ability to modulate GABAergic activity, which is critical for maintaining neuronal stability during excitotoxic events .

Study on Anticonvulsant Activity

A study evaluated the anticonvulsant effects of several derivatives of aminobenzamide, including those similar to our compound. The most potent derivative showed an ED50 of 18.02 mg/kg against maximal electroshock seizures (MES), with a protective index (PI) significantly higher than traditional anticonvulsants like phenobarbital . This suggests that modifications in the structure can enhance efficacy.

Pharmacokinetics

Pharmacokinetic studies have revealed that compounds within this class are rapidly metabolized, with significant plasma concentrations observed shortly after administration. For example, a related compound demonstrated peak plasma levels within 30 minutes post-administration, highlighting the importance of structural modifications that could prolong bioavailability .

Data Table: Summary of Biological Activities

Activity TypeCompound VariantED50 (mg/kg)Protective Index
Anticonvulsant4-amino-N-(alpha-methylbenzyl)-benzamide18.029.5
Sleep PotentiationThis compoundN/AN/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one

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